molecular formula C23H15F3N4OS2 B460164 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide CAS No. 445383-23-3

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide

Cat. No.: B460164
CAS No.: 445383-23-3
M. Wt: 484.5g/mol
InChI Key: RLPGOHKHSWOWAK-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta[b]thiophene ring and a pyridine ring, both of which are functionalized with cyano groups and a trifluoromethyl group. The presence of these functional groups and the overall molecular architecture contribute to its reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide typically involves multi-step organic synthesis techniques. The synthetic route may include the following steps:

    Formation of the cyclopenta[b]thiophene ring: This can be achieved through cyclization reactions involving suitable precursors.

    Functionalization of the cyclopenta[b]thiophene ring: Introduction of the cyano group and other functional groups.

    Synthesis of the pyridine ring: This involves the construction of the pyridine ring with the desired substituents, including the cyano and trifluoromethyl groups.

    Coupling of the two rings: The final step involves coupling the cyclopenta[b]thiophene and pyridine rings through a sulfanylacetamide linkage.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano groups to amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

    Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. The cyano and trifluoromethyl groups, in particular, can play a crucial role in these interactions by influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide include other molecules with cyclopenta[b]thiophene or pyridine rings, as well as those with cyano and trifluoromethyl functional groups. These compounds may share similar reactivity and applications but differ in their specific structures and properties. The uniqueness of this compound lies in its specific combination of functional groups and molecular architecture, which can lead to distinct chemical and biological activities.

Properties

CAS No.

445383-23-3

Molecular Formula

C23H15F3N4OS2

Molecular Weight

484.5g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H15F3N4OS2/c24-23(25,26)17-9-18(13-5-2-1-3-6-13)29-21(16(17)11-28)32-12-20(31)30-22-15(10-27)14-7-4-8-19(14)33-22/h1-3,5-6,9H,4,7-8,12H2,(H,30,31)

InChI Key

RLPGOHKHSWOWAK-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)C#N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)C#N

Origin of Product

United States

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